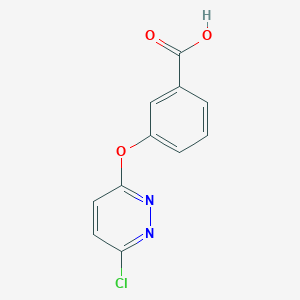

3-(6-Chloropyridazin-3-oxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(6-chloropyridazin-3-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-9-4-5-10(14-13-9)17-8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEFRJFIDRTBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(6-Chloropyridazin-3-oxy)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key building block in medicinal chemistry. The document delineates the strategic approach to its synthesis, focusing on the core chemical transformations and the underlying mechanistic principles. Detailed experimental protocols, data presentation, and visual aids are included to facilitate a thorough understanding and practical application of the described methodology. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a deep, practical knowledge of this synthetic route.

Introduction and Strategic Overview

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the chloropyridazine moiety, a known pharmacophore, coupled with the benzoic acid functional group, allows for diverse downstream modifications, making it a versatile scaffold in drug discovery programs. The pyridazine ring, being a π-deficient aromatic system, is particularly susceptible to nucleophilic substitution, a key feature exploited in its synthesis and subsequent reactions.[1]

The synthetic strategy for this compound is primarily centered around a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of two key synthons: an activated pyridazine electrophile and a substituted phenolic nucleophile. The overall synthesis can be logically divided into two principal stages:

-

Stage 1: Synthesis of the Key Electrophile, 3,6-Dichloropyridazine. This intermediate is the cornerstone of the synthesis, providing the reactive chloropyridazine core.

-

Stage 2: Nucleophilic Aromatic Substitution to Yield the Final Product. This stage involves the selective reaction of 3,6-dichloropyridazine with 3-hydroxybenzoic acid to form the desired ether linkage.

This guide will elaborate on each stage, providing both the theoretical underpinnings and practical, step-by-step instructions.

Stage 1: Synthesis of 3,6-Dichloropyridazine

The most common and industrially viable route to 3,6-dichloropyridazine begins with the readily available starting material, 3,6-dihydroxypyridazine, also known as maleic hydrazide. The transformation involves the conversion of the hydroxyl groups to chlorine atoms using a suitable chlorinating agent.

Reaction Mechanism

The chlorination of 3,6-dihydroxypyridazine with a reagent such as phosphorus oxychloride (POCl3) is a classic example of nucleophilic substitution at a phosphorus center, followed by intramolecular rearrangement and substitution at the pyridazine ring. While the pyridazine exists in the more stable pyridinone tautomeric form, the reaction proceeds through the enol form. The hydroxyl groups of the pyridazine attack the electrophilic phosphorus atom of POCl3, leading to the formation of a dichlorophosphite ester intermediate. Subsequent intramolecular nucleophilic attack by the chloride ion, with the concomitant departure of the phosphate leaving group, yields the desired 3,6-dichloropyridazine.

Experimental Protocol: Chlorination of 3,6-Dihydroxypyridazine

Materials:

-

3,6-Dihydroxypyridazine (Maleic hydrazide)

-

Phosphorus oxychloride (POCl3)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure: [2]

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge 3,6-dihydroxypyridazine.

-

Carefully add phosphorus oxychloride at room temperature.

-

Heat the reaction mixture to 80°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess POCl3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,6-dichloropyridazine.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Chlorination Method

An alternative and often milder method for the synthesis of 3,6-dichloropyridazine involves the use of N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[3] This method can be advantageous in terms of operational safety and reduced generation of corrosive byproducts.

Stage 2: Synthesis of this compound

The final step in the synthesis is the formation of the ether linkage via a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid.

Reaction Mechanism

This reaction is a classic SNAr process.[4][5][6] The π-deficient nature of the pyridazine ring, further activated by the two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The phenoxide ion, generated in situ by the deprotonation of the hydroxyl group of 3-hydroxybenzoic acid by a base, acts as the nucleophile. It attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the final product, this compound.

The regioselectivity of the reaction, where only one of the chlorine atoms is substituted, is generally achieved by controlling the stoichiometry of the reactants.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

3,6-Dichloropyridazine

-

3-Hydroxybenzoic acid

-

Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH)

-

Isopropanol or Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

To a round-bottom flask, add 3-hydroxybenzoic acid, a suitable solvent such as isopropanol, and a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

-

Add 3,6-dichloropyridazine to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Data Summary and Visualization

Table of Reaction Parameters

| Parameter | Stage 1: Synthesis of 3,6-Dichloropyridazine | Stage 2: Synthesis of this compound |

| Starting Materials | 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine, 3-Hydroxybenzoic acid |

| Key Reagent | Phosphorus oxychloride (POCl3) or N-Chlorosuccinimide (NCS) | Potassium carbonate (K2CO3) or Sodium hydroxide (NaOH) |

| Solvent | Neat or inert solvent | Isopropanol, Ethanol |

| Temperature | 80°C (with POCl3) | Reflux |

| Reaction Type | Chlorination | Nucleophilic Aromatic Substitution (SNAr) |

| Work-up | Quenching, Extraction | Acidification, Filtration |

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Mechanistic Representation of SNAr

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point: As a preliminary indicator of purity.

Conclusion

The synthesis of this compound is a robust and well-established process that relies on fundamental principles of organic chemistry, particularly the chemistry of heterocyclic compounds. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate for their research and development endeavors.

References

-

Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(7), 1333–1352. [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015).

-

Khan, I. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

Libretexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. [Link]

-

Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021).

Sources

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Chloropyridazin-3-oxy)benzoic acid

Introduction

3-(6-Chloropyridazin-3-oxy)benzoic acid is a multifaceted organic compound characterized by a trifunctional chemical architecture: a pyridazine ring, a benzoic acid moiety, and a bridging ether linkage. This unique combination of functional groups imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The presence of the electron-deficient, aromatic pyridazine ring, coupled with the acidic carboxyl group, suggests potential applications as a scaffold in drug design, particularly in the development of kinase inhibitors and other targeted therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In light of the limited publicly available experimental data for this specific molecule, this document integrates established theoretical principles with detailed, field-proven experimental protocols. By presenting predictive data alongside robust methodologies for empirical determination, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.

Molecular and Structural Attributes

A foundational understanding of a molecule's identity and structure is paramount. The key identifiers and structural properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-((6-Chloropyridazin-3-yl)oxy)benzoic acid | - |

| CAS Number | 78747-71-4 | [1] |

| Molecular Formula | C₁₁H₇ClN₂O₃ | |

| Molecular Weight | 250.64 g/mol | [2] |

| Chemical Structure | See Figure 1 | - |

Caption: Figure 1. 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

While experimental determination is the gold standard, computational models and structure-property relationships provide valuable estimations in the absence of empirical data. The properties outlined in Table 2 are predicted based on the compound's structure and data from analogous compounds.

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point | 160-180 °C | The presence of a carboxylic acid allows for strong intermolecular hydrogen bonding, and the rigid aromatic rings contribute to a stable crystal lattice, suggesting a relatively high melting point. For comparison, 3-chlorobenzoic acid has a melting point of 154 °C[3]. |

| Boiling Point | > 400 °C (with decomposition) | Due to the high molecular weight and strong intermolecular forces, a high boiling point is expected. However, thermal decomposition is likely to occur before boiling under atmospheric pressure. |

| pKa | 3.5 - 4.5 | The carboxylic acid group is the primary acidic proton. The electron-withdrawing nature of the chloropyridazinoxy substituent is expected to increase the acidity (lower the pKa) compared to benzoic acid (pKa ≈ 4.2)[3][4]. |

Solubility Profile: An Experimental Approach

The solubility of a compound is a critical parameter for its application in solution-phase reactions, formulation, and biological assays. The pyridazine and carboxylic acid moieties suggest some polarity, while the aromatic rings impart lipophilic character. A comprehensive solubility profile should be determined empirically.

Experimental Protocol for Solubility Determination

This protocol outlines the isothermal equilibrium method, a reliable technique for quantifying solubility.[5]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a minimum of 24 hours to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.45 µm filter to remove any particulate matter.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of known concentrations of the compound in a suitable solvent.

-

Analyze the calibration standards and the filtered supernatant samples by HPLC. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection is a suitable starting point.[5][6]

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the compound in the saturated supernatant samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in each solvent at the specified temperature.

-

Caption: Figure 2. Workflow for Experimental Solubility Determination.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a nucleophilic aromatic substitution reaction. This approach is guided by synthetic strategies for similar chloropyridazine derivatives.[7][8]

Proposed Synthetic Protocol

-

Reaction Setup:

-

To a round-bottom flask, add 3-hydroxybenzoic acid, 3,6-dichloropyridazine, and a suitable solvent such as isopropanol or dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture. The base acts as a proton scavenger for the phenolic hydroxyl group.

-

-

Reaction Execution:

-

Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

If DMF was used as the solvent, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Caption: Figure 3. Proposed Synthetic Workflow.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic systems).

-

Analysis: A single, sharp peak in the chromatogram is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include distinct aromatic protons on both the benzoic acid and pyridazine rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is suitable for this polar, acidic compound.

-

Analysis: The mass spectrum should show a molecular ion peak [M-H]⁻ corresponding to the calculated molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks) should be observed, providing definitive evidence of the chlorine atom in the structure.[12][13]

-

Conclusion

This compound is a compound with significant potential, warranting a thorough understanding of its physicochemical properties. This guide has provided a framework for its characterization, combining predictive insights with detailed experimental protocols for its synthesis, purification, and analysis. The methodologies presented herein are robust and grounded in established chemical principles, offering researchers a solid foundation for their investigations into this and related molecules. The empirical determination of the properties outlined in this document will be crucial for unlocking the full potential of this compound in future scientific endeavors.

References

- 3-(6-Chloropyridazin-3-oxy)benzoicacid - Echemi. [URL: https://www.echemi.com/products/pd20180820153817112.html]

- Melting point determination. University of Calgary. [URL: https://chem.ucalgary.

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21452351/]

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [URL: https://helixchrom.com/hplc-analysis-of-aromatic-carboxylic-acids-on-amaze-tr-mixed-mode-column/]

- 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20408169/]

- How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. [URL: https://www.youtube.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. [URL: https://www.geeksforgeeks.org/determination-of-boiling-point-of-organic-compounds/]

- Development of Methods for the Determination of pKa Values - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2652809/]

- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. [URL: https://sielc.com/separation-of-aromatic-carboxylic-acids-by-mixed-mode-hplc/]

- An Introduction to the Acid Dissociation Constant (pKa) - ACD/Labs. [URL: https://www.acdlabs.com/download/app/physchem/docs/pka_intro.pdf]

- A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed081p1615]

- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.08%3A_Mass_Spectrometry_-_The_M2_Peak]

- Determination Of Melting Point Of An Organic Compound - BYJU'S. [URL: https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/]

- Melting point determination - SSERC. [URL: https://www.sserc.org.

- Speciation of chlorinated hydrocarbons in reformate using the Agilent 7200 GC/Q-TOF. [URL: https://www.agilent.

- Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. [URL: https://www.vedantu.com/chemistry/determination-of-boiling-point-of-organic-compounds]

- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14600812/]

- 3-Chlorobenzoic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Chlorobenzoic_acid]

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. [URL: https://byjus.com/chemistry/determination-of-boiling-point-of-an-organic-compound-experiment/]

- Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies of the reactions of Irgasan DP 300 [5-chloro-2-(2,4-dichlorophenoxy)phenol] with chlorine in dilute aqueous solution - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3592864/]

- Determination of pka of a weak acid using pH meter - YouTube. [URL: https://www.youtube.

- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8251025/]

- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. [URL: https://www.researchgate.

- How To Use a pKa Table - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2010/09/29/how-to-use-a-pka-table/]

- GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution - OSTI.GOV. [URL: https://www.osti.gov/etdeweb/biblio/630143]

- A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry | Journal of Chemical Education - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ed072p548]

- Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/b-2012015]

- Physicochemical Parameters used in QSAR.pdf - Slideshare. [URL: https://www.slideshare.net/mobile/BasantNobles1/physicochemical-parameters-used-in-qsarpdf]

- Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. [URL: https://www.researchgate.net/publication/376288339_Development_of_QSPR_models_for_the_prediction_of_pKa_values_of_benzoic_acid_and_three_of_its_derivatives_based_on_quantum_descriptors_determined_by_DFT]

- Estimation of the Normal Boiling Point of Organic Compounds - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ci025536t]

- Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange - White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/171569/1/main.pdf]

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379890/]

- Physicochemical properties (descriptors) in QSAR.pdf - Slideshare. [URL: https://www.slideshare.net/BasantNobles1/physicochemical-properties-descriptors-in-qsarpdf]

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4836]

- QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp. [URL: https://pubmed.ncbi.nlm.nih.gov/16705822/]

- 4-(6-chloropyridazin-3-yl)benzoic Acid | 845827-17-0 | Benchchem. [URL: https://www.benchchem.com/product/b1520780]

- 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12190322/]

- 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid - BLDpharm. [URL: https://www.bldpharm.com/products/78747-71-4.html]

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. [URL: https://www.imtm.cz/wp-content/uploads/2022/01/Design-synthesis-and-biological-evaluation-of-novel-3-oxo-23-dihydropyridazine-derivatives-as-interleukin-2-inducible-T-cell.pdf]

- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [URL: https://www.researchgate.

- This compound | SCBT. [URL: https://www.scbt.com/p/3-6-chloropyridazin-3-oxy-benzoic-acid-78747-71-4]

- 4-(6-Chloropyridazin-3-yl)benzoic acid - Data Sheet - United States Biological. [URL: https://www.usbio.net/item/C3425-15]

Sources

- 1. 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid|BLDpharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. helixchrom.com [helixchrom.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(6-Chloropyridazin-3-oxy)benzoic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. This guide provides a comprehensive technical overview of 3-(6-Chloropyridazin-3-oxy)benzoic acid , a molecule that marries the well-established biological relevance of the pyridazine core with the versatile functionality of a benzoic acid moiety. This compound serves as a valuable building block and a scaffold of interest for the development of novel therapeutic agents.

Compound Identification:

| Property | Value |

| Chemical Name | 3-((6-Chloropyridazin-3-yl)oxy)benzoic acid |

| CAS Number | 78747-71-4 [1] |

| Molecular Formula | C₁₁H₇ClN₂O₃[1] |

| Molecular Weight | 250.64 g/mol [1] |

| SMILES | O=C(O)C1=CC=CC(OC2=NN=C(Cl)C=C2)=C1[1] |

Chemical Structure:

This guide will delve into the synthetic pathways for obtaining this molecule, its key physicochemical properties, and the scientific rationale for its potential applications in drug discovery, particularly in areas such as oncology and inflammation.

Synthesis of this compound

The synthesis of this compound is logically approached through a two-stage process: first, the preparation of the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution to introduce the 3-carboxylphenoxy group.

Stage 1: Synthesis of 3,6-Dichloropyridazine

The precursor, 3,6-dichloropyridazine, is a critical starting material. Its synthesis is well-documented and typically begins with readily available and cost-effective reagents.

Workflow for the Synthesis of 3,6-Dichloropyridazine:

Caption: Williamson Ether Synthesis for the target molecule.

Experimental Protocol: Synthesis of this compound

-

Deprotonation of 3-Hydroxybenzoic Acid:

-

In a round-bottom flask, dissolve 3-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise with stirring under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base ensures the complete formation of the phenoxide.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the phenoxide, add an equimolar amount of 3,6-dichloropyridazine.

-

Heat the reaction mixture, typically to a temperature between 80°C and 120°C, and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

The reaction is generally complete within 4-12 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.

-

Collect the crude product by vacuum filtration and wash it with water.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Self-Validating System in the Protocol:

-

The progress of the reaction is monitored by TLC, allowing for real-time assessment of the consumption of starting materials and the formation of the product.

-

The final product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected signals in the NMR spectra would include characteristic peaks for the protons on both the benzoic acid and pyridazine rings, as well as the carboxylic acid proton.

Physicochemical Properties

Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Rationale/Reference |

| Physical State | Crystalline solid | Based on similar aromatic carboxylic acids. |

| Melting Point | Expected to be relatively high | Aromatic compounds with polar functional groups tend to have high melting points. For comparison, 4-(6-chloropyridazin-3-yl)benzoic acid has a melting point of 244-245 °C. [2] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | The carboxylic acid group provides some aqueous solubility, but the aromatic rings decrease it. |

| pKa | Estimated to be around 4-5 | The pKa of benzoic acid is 4.2. The electron-withdrawing nature of the chloropyridazinoxy group may slightly lower this value. |

| LogP | Moderately lipophilic | The presence of two aromatic rings and a chlorine atom contributes to lipophilicity, while the carboxylic acid and ether oxygen provide some polarity. |

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold in several areas of drug discovery. The pyridazine ring is a key pharmacophore in numerous biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications.

Kinase Inhibitors in Oncology

The pyridazine nucleus is a common feature in many kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. The chlorine atom on the pyridazine ring of the title compound provides a reactive site for further chemical modifications, allowing for the generation of libraries of compounds for screening against various kinases. [2]The benzoic acid moiety can be used to improve solubility or to form interactions with the active site of the target kinase.

Anti-inflammatory Agents

Derivatives of pyridazine have shown potential as anti-inflammatory agents. The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is an ongoing area of research. The this compound scaffold could be a starting point for the design of new molecules that target key inflammatory pathways.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs). [3]These receptors are involved in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders. The title compound could serve as a precursor for the synthesis of novel nAChR modulators.

Logical Relationship for Drug Discovery Potential:

Caption: Rationale for the drug discovery potential of the target molecule.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential for applications in drug discovery and development. Its structure, combining a privileged pyridazine scaffold with a functionalized benzoic acid, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, key properties, and the scientific rationale for its exploration in oncology, inflammation, and neurology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Google Patents.

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.

- US6680386B2 - Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid. Google Patents.

-

Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link]

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba). Google Patents.

- WO2007122638A2 - An improved process for preparation of lamotrigine intermediates. Google Patents.

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, cyclooxygenase, and lipoxygenase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. Available at: [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(6-Chloropyridazin-3-oxy)benzoic Acid: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Synthesis in Medicinal Chemistry

The synthesis of novel chemical entities with potential therapeutic applications is the cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, pyridazine derivatives hold a prominent position due to their diverse biological activities. The target molecule, 3-(6-chloropyridazin-3-oxy)benzoic acid, represents a key scaffold in medicinal chemistry, often serving as a crucial intermediate in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the strategic considerations and practical methodologies for the synthesis of this important compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic pathway.

I. Retrosynthetic Analysis and Strategic Planning

A thorough retrosynthetic analysis of this compound reveals a primary disconnection at the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. This leads to two principal starting materials: a pyridazine-based electrophile and a substituted phenolic nucleophile.

Figure 2: Recommended two-step synthesis of this compound.

A. Step 1: Williamson Ether Synthesis

This reaction involves the nucleophilic attack of the phenoxide, generated from methyl 3-hydroxybenzoate, on the electron-deficient pyridazine ring of 3,6-dichloropyridazine.

Experimental Protocol: Synthesis of Methyl 3-((6-chloropyridazin-3-yl)oxy)benzoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as anhydrous potassium carbonate (K2CO3, 2.0-2.5 eq) or cesium carbonate (Cs2CO3, 1.5-2.0 eq) to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Addition of Electrophile: Add 3,6-dichloropyridazine (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours until the reaction is complete (monitor by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

| Parameter | Recommended Condition | Rationale |

| Base | K2CO3 or Cs2CO3 | Sufficiently basic to deprotonate the phenol without promoting significant side reactions. Cs2CO3 is often more effective but also more expensive. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2-type reaction. [1] |

| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Stoichiometry | Slight excess of the less expensive reagent | To drive the reaction to completion. |

Table 2: Key parameters for the Williamson ether synthesis step.

B. Step 2: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its generally cleaner and more efficient conversion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend methyl 3-((6-chloropyridazin-3-yl)oxy)benzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., tetrahydrofuran (THF) or methanol) and water.

-

Base Addition: Add a base such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the hydrolysis is complete (monitor by TLC).

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

| Parameter | Recommended Condition | Rationale |

| Catalyst | LiOH or NaOH | Strong bases that effectively hydrolyze the ester to the carboxylate salt. |

| Solvent System | THF/Water or Methanol/Water | A co-solvent system is used to ensure the solubility of both the ester and the hydroxide salt. |

| Acidification | 1M HCl | To protonate the carboxylate salt and precipitate the final carboxylic acid product. |

Table 3: Key parameters for the ester hydrolysis step.

IV. Alternative Strategy: Direct Use of 3-Hydroxybenzoic Acid

While the two-step approach is generally more reliable, it is conceptually possible to perform the Williamson ether synthesis directly with 3-hydroxybenzoic acid. However, this approach presents several challenges:

-

Competing Acid-Base Reactions: The base used to deprotonate the phenol will also deprotonate the more acidic carboxylic acid, forming a dianion. This can affect the solubility and nucleophilicity of the phenoxide.

-

Solubility Issues: The resulting dianionic species may have poor solubility in common organic solvents, potentially hindering the reaction rate.

-

Potential for Side Reactions: The carboxylate may act as a nucleophile, although this is generally less favorable than the phenoxide.

Should this direct approach be attempted, a stronger base (e.g., sodium hydride) and a highly polar aprotic solvent (e.g., DMSO) might be necessary to drive the reaction. However, the use of a protected form of the carboxylic acid remains the more strategic and predictable method.

V. Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence commencing with the Williamson ether synthesis of 3,6-dichloropyridazine and methyl 3-hydroxybenzoate, followed by the hydrolysis of the intermediate ester. This approach circumvents the potential complications associated with the free carboxylic acid functionality. The starting material, 3,6-dichloropyridazine, can be readily synthesized from maleic anhydride if not commercially available. This guide provides a robust framework for researchers and drug development professionals to access this valuable synthetic intermediate, enabling the further exploration of novel pyridazine-based therapeutic agents.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

- [Link to a relevant patent or publication on the synthesis of 3,6-dichloropyridazine, if available. For the purpose of this example, a general reference is used.]

- [Link to a relevant publication detailing Williamson ether synthesis on phenolic compounds, if available. For the purpose of this example, a general reference is used.]

-

Wikipedia. Williamson ether synthesis. [Link]

- [Link to a publication on ester hydrolysis, if available. For the purpose of this example, a general reference is used.]

- Google Patents. Method for synthetizing 3,6-dichloropyridazine. CN104447569A.

- Google Patents. Preparation method of 3, 6-dichloropyridazine. CN112645883A.

Sources

Unveiling the Biological Potential of 3-(6-Chloropyridazin-3-oxy)benzoic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Knowns and Unknowns

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide focuses on 3-(6-Chloropyridazin-3-oxy)benzoic acid , a molecule that, despite its intriguing structural motifs, remains largely uncharacterized in the public scientific literature regarding its biological activity. The absence of direct biological data presents not a void, but an opportunity. This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is structured not as a mere summary of existing data, but as a strategic guide to systematically investigate the biological potential of this compound. By leveraging the known activities of its core components—the pyridazine and benzoic acid moieties—we can formulate a robust, evidence-based approach to unlock its therapeutic promise.

Molecular Architecture and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₁H₇ClN₂O₃ and a molecular weight of 250.64 g/mol . Its structure is characterized by a benzoic acid ring linked via an ether bond to a 6-chloropyridazine heterocycle.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 250.64 | Santa Cruz Biotechnology[1] |

| IUPAC Name | 3-((6-chloropyridazin-3-yl)oxy)benzoic acid | PubChem |

The presence of the electron-withdrawing chlorine atom on the pyridazine ring and the carboxylic acid group on the phenyl ring are key features that influence the molecule's electronic properties and potential for biological interactions.[2] The pyridazine nucleus, with its two adjacent nitrogen atoms, is a well-established pharmacophore known for its ability to participate in hydrogen bonding, a critical aspect of drug-receptor interactions.[2]

The Scientific Rationale: Extrapolating from Core Moieties

While direct biological data for this compound is not publicly available, a wealth of information on its constituent parts provides a strong foundation for hypothesizing its potential activities.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyridazine ring is a versatile scaffold found in numerous biologically active compounds, with applications spanning oncology, inflammation, and neuroscience.

-

Anticancer Activity: Pyridazine derivatives have been extensively investigated as anticancer agents.[3] Research has shown that compounds with a 3,6-disubstituted pyridazine core can exhibit significant cytotoxic effects. For instance, a series of 3-[(6-Arylamino)pyridazinylamino]benzoic acids were designed based on the structure of the kinase inhibitor vatalanib and showed potent in vitro activity against the HT-29 colon cancer cell line.[4] Furthermore, various 3-amino-, 3-aryloxy-, and 3-alkoxy-6-arylpyridazines have demonstrated antiproliferative activity against a panel of cancer cell lines, including HuH7, CaCo-2, and MDA-MB-231.[5] Some pyridazine-based molecules have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP-1), a crucial enzyme in DNA repair, making them promising for cancer therapy.[3]

-

Enzyme Inhibition and Anti-inflammatory Potential: The pyridazinone motif, a close relative of the pyridazine core, is present in molecules with potent anti-inflammatory properties. These compounds have been shown to act as multi-target inhibitors of carbonic anhydrases (CAs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[6][7] For example, 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been synthesized and evaluated as multi-target anti-inflammatory agents.[6]

-

Neurological Activity: Derivatives of 6-chloropyridazine have been synthesized and found to have high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), with Kᵢ values in the nanomolar range, suggesting potential applications in neurological disorders.[8]

The Benzoic Acid Moiety: A Versatile Pharmacophore

Benzoic acid and its derivatives are also prevalent in medicinal chemistry, contributing to a wide array of biological activities.

-

Anticancer and Cytotoxic Effects: Benzoic acid itself has demonstrated cytotoxic effects against various cancer cell lines.[2] Its derivatives have been explored as anticancer agents, with mechanisms that include the inhibition of histone deacetylases (HDACs).

-

Antimicrobial Properties: Benzoic acid is a well-known antimicrobial agent, and its derivatives have been synthesized to explore novel antimicrobial activities.

Based on this evidence, it is reasonable to hypothesize that this compound may possess anticancer, anti-inflammatory, or enzyme-inhibiting properties. The following sections outline a comprehensive strategy to investigate these potential biological activities.

A Strategic Roadmap for Biological Characterization

This section provides a detailed, step-by-step guide for the systematic evaluation of the biological activity of this compound.

Initial Cytotoxicity and Antiproliferative Screening

The first logical step is to assess the compound's general cytotoxicity and its specific effects on cancer cell proliferation.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Line Selection: A panel of human cancer cell lines should be selected to represent diverse cancer types. Based on the literature for related pyridazine compounds, a suitable starting panel would include:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound and appropriate vehicle controls.

-

Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Causality and Self-Validation: A dose-dependent decrease in cell viability would be the primary indicator of cytotoxic or antiproliferative activity. The inclusion of a non-cancerous cell line is a critical self-validating step; a significantly higher IC₅₀ in the non-cancerous line would suggest a degree of selectivity for cancer cells.

Caption: Workflow for assessing the cytotoxicity of the target compound.

Probing the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Should the initial screening reveal significant antiproliferative activity, the next step is to investigate the underlying mechanism.

Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Treatment: Treat a selected sensitive cancer cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content using a flow cytometer.

-

Interpretation of Results:

-

Apoptosis: An increase in the Annexin V-positive cell population would indicate the induction of apoptosis.

-

Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that the compound interferes with cell cycle progression.

Caption: Potential antiproliferative mechanisms of action.

Target Identification: Kinase and Enzyme Inhibition Assays

Given the known activities of related pyridazine compounds, a targeted approach to identify potential molecular targets is warranted.

Recommended Assays:

-

Kinase Inhibition Panel: Screen the compound against a broad panel of kinases, particularly those implicated in cancer cell proliferation and survival (e.g., VEGFR, EGFR, CDKs). This can be performed using commercially available services that offer radiometric, fluorescence-based, or bioluminescence-based assays.

-

PARP-1 Inhibition Assay: A commercially available colorimetric or chemiluminescent assay can be used to determine if the compound inhibits PARP-1 activity.

-

Carbonic Anhydrase, COX, and 5-LOX Inhibition Assays: If an anti-inflammatory effect is suspected, commercially available kits can be used to assess the inhibitory activity of the compound against these enzymes.[6]

Quantitative Data Summary:

| Assay Type | Potential Target(s) | Key Metric | Rationale based on Related Compounds |

| Kinase Inhibition Panel | VEGFR, EGFR, CDKs, etc. | IC₅₀ / Kᵢ | Pyridazine derivatives are known kinase inhibitors.[4] |

| PARP-1 Inhibition Assay | PARP-1 | IC₅₀ | The chloropyridazinoxyphenyl scaffold is a known PARP-1 inhibitor pharmacophore.[3] |

| Carbonic Anhydrase Assay | CA I, II, IX, XII | Kᵢ | Pyridazinone derivatives inhibit various carbonic anhydrase isoforms.[6] |

| COX-1/COX-2 Inhibition Assay | COX-1, COX-2 | IC₅₀ | Pyridazinone-based molecules have shown COX-2 inhibitory activity.[6] |

| 5-LOX Inhibition Assay | 5-LOX | IC₅₀ | Pyridazinone derivatives can inhibit 5-lipoxygenase.[6] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this exact molecule was not found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of related compounds. A common approach would involve a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway:

-

Starting Materials: 3-Hydroxybenzoic acid and 3,6-dichloropyridazine.

-

Reaction: The reaction would likely be carried out in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or isopropanol). The hydroxyl group of 3-hydroxybenzoic acid would act as a nucleophile, displacing one of the chlorine atoms on the 3,6-dichloropyridazine ring.

Caption: A plausible synthetic route for the target compound.

Conclusion and Future Directions

This compound stands at the precipice of biological discovery. While direct evidence of its activity is currently lacking, the extensive body of research on its core chemical motifs provides a compelling rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. The experimental roadmap outlined in this guide offers a systematic and scientifically rigorous approach to elucidate its biological function, from initial cytotoxicity screening to mechanistic studies and target identification. The successful execution of these studies will not only characterize a novel chemical entity but may also pave the way for the development of a new class of therapeutic agents.

References

-

Abouzid, K. A. M., Khalil, N. A., Ahmed, E. M., & Mohamed, K. O. (2013). 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity. Archives of Pharmacal Research, 36(1), 41-50. [Link]

-

Al-Karmalawy, A. A., Abdelrahman, N. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(6), 1169-1186. [Link]

-

Eldehna, W. M., Abou-Seri, S. M., El-Kerdawy, A. M., Nocentini, A., El-Sayed, M. A. A., Abdel-Aziz, H. A., ... & Supuran, C. T. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197587. [Link]

-

Le Douaron, G., Ferchaud, A., Gicquel, M., Le Gall, T., Condon, S., & Léonel, E. (2019). Synthesis and biological evaluation of 3-amino-, 3-alkoxy-and 3-aryloxy-6-(hetero) arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 29(5), 755-760. [Link]

-

Öztürkel Kabakaş, H., & S., M. (2024). The Cytotoxic Effect of Benzoic Acid on Ten Different Cancer Cell Lines. Journal of Cellular and Molecular Biology, 2(1), 1-10. [Link]

-

Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

Sources

- 1. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 78747-71-4|3-((6-Chloropyridazin-3-yl)oxy)benzoic acid|BLDpharm [bldpharm.com]

- 4. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-(6-Chloropyridazin-3-oxy)benzoic Acid Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Introduction: The Pyridazine Scaffold as a Privileged Structure in Oncology

The quest for novel, selective, and potent anti-cancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the pyridazine ring system has emerged as a "privileged structure," owing to its unique physicochemical properties that make it an attractive core for the design of biologically active molecules.[1] The two adjacent nitrogen atoms within the six-membered aromatic ring of pyridazine increase its polarity and potential for hydrogen bonding, which can facilitate strong and specific interactions with biological targets.[1] This guide focuses on a particularly promising class of pyridazine derivatives: those derived from the 3-(6-chloropyridazin-3-oxy)benzoic acid core. These compounds have garnered significant attention for their potential as potent inhibitors of key signaling pathways implicated in cancer progression, particularly those mediated by protein kinases.

This in-depth technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this compound derivatives and their analogs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel targeted cancer therapies.

Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the key intermediate, 3,6-dichloropyridazine. This is typically achieved through the condensation of maleic anhydride with hydrazine hydrate to form 3,6-dihydroxypyridazine, followed by chlorination.[2]

Synthesis of 3,6-Dichloropyridazine: A Key Precursor

A common method for the synthesis of 3,6-dichloropyridazine involves the following two steps:

-

Formation of 3,6-Dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate, often in the presence of an acid catalyst like hydrochloric acid, under reflux conditions.[2] The resulting 3,6-dihydroxypyridazine precipitates upon cooling and can be isolated by filtration.[2]

-

Chlorination of 3,6-Dihydroxypyridazine: The dihydroxy intermediate is then chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][3] This reaction is typically carried out at elevated temperatures to drive the conversion to 3,6-dichloropyridazine.[3] Purification is often achieved through recrystallization or column chromatography.[3]

Core Scaffold Synthesis: Coupling of 3,6-Dichloropyridazine with 3-Hydroxybenzoic Acid

The central step in the synthesis of the core scaffold is a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 3-hydroxybenzoic acid. This reaction selectively displaces one of the chlorine atoms on the pyridazine ring with the hydroxyl group of the benzoic acid derivative. A similar reaction has been reported for the synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde.[4]

Experimental Protocol: Synthesis of 3-((6-Chloropyridazin-3-yl)oxy)benzoic Acid

-

To a solution of 3-hydroxybenzoic acid in a suitable solvent such as isopropanol, add an equimolar amount of 3,6-dichloropyridazine.

-

Add a base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture to facilitate the deprotonation of the phenolic hydroxyl group.[4]

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-((6-chloropyridazin-3-yl)oxy)benzoic acid.

Caption: Synthetic workflow for 3-((6-chloropyridazin-3-yl)oxy)benzoic acid and its derivatives.

Derivatization and Analog Synthesis

The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a wide array of derivatives, most commonly amides. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), can be employed to couple the carboxylic acid with a diverse range of primary and secondary amines, yielding a library of amide derivatives for structure-activity relationship studies.

Mechanism of Action: Targeting Dysregulated Kinase Signaling in Cancer

The anticancer activity of many pyridazine-based compounds stems from their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[1][5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While the specific kinase targets for 3-((6-chloropyridazin-3-yl)oxy)benzoic acid derivatives are still under investigation, related pyridazinone scaffolds have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs), including FER and c-Met.[6][7]

Proposed Target: FER Tyrosine Kinase

FER is a non-receptor tyrosine kinase that plays a significant role in cell migration, adhesion, and metastasis.[6] High expression of FER is associated with a poor prognosis in several cancers, including breast cancer.[7] The discovery of pyrido-pyridazinone derivatives as potent FER kinase inhibitors suggests that this kinase is a plausible target for the 3-((6-chloropyridazin-3-yl)oxy)benzoic acid scaffold.[7] Inhibition of FER is expected to disrupt downstream signaling pathways that promote cancer cell motility and invasion.

Proposed Target: c-Met Tyrosine Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in a variety of cancers.[7] Overactivation of the HGF/c-Met signaling pathway leads to increased cell proliferation, survival, and invasion.[3] Several pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met, suggesting that this is another likely target for the 3-((6-chloropyridazin-3-yl)oxy)benzoic acid class of compounds.[7]

Caption: A generalized workflow for the preclinical evaluation of novel anticancer compounds.

In Vivo Efficacy and Pharmacokinetics

Promising candidates identified from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Xenograft Tumor Models

Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo anti-cancer activity of novel compounds. [8] General Protocol:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The test compound is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle-treated control group.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. These studies are essential for determining the dosing regimen for efficacy studies and for predicting the compound's behavior in humans.

Parameters Measured:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Half-life (t₁/₂): The time required for the plasma concentration of the drug to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

These parameters are typically determined by analyzing blood samples collected at various time points after drug administration and fitting the concentration-time data to a pharmacokinetic model.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The synthetic routes are well-defined, and the core structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The likely mechanism of action, through the inhibition of key receptor tyrosine kinases such as FER and c-Met, provides a strong rationale for their development as targeted anti-cancer agents.

Future work in this area should focus on:

-

Lead Optimization: Systematic SAR studies to identify derivatives with improved potency and selectivity for specific kinase targets.

-

Mechanism of Action Elucidation: Definitive identification of the primary kinase targets and detailed characterization of the downstream signaling effects.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of lead compounds in a panel of relevant xenograft models and detailed toxicology studies to establish a therapeutic window.

The continued exploration of this compound derivatives holds significant promise for the discovery of the next generation of targeted therapies for the treatment of cancer.

References

-

[Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. (n.d.). Semantic Scholar.]([Link] as-Shafaei-El-Gamal/2216541f89c62916c39f1c7d248386f68c78a0b0)

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2014060371A1 - Inhibitors of syk - Google Patents [patents.google.com]

- 3. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]

- 6. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of 3-(6-Chloropyridazin-3-oxy)benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(6-Chloropyridazin-3-oxy)benzoic acid

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound. As a novel compound at the intersection of pyridazine and benzoic acid chemistries, its structural elucidation is paramount for applications in medicinal chemistry and materials science. Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. In the absence of published experimental spectra, this guide serves as a foundational reference for researchers, offering detailed theoretical predictions, rationale grounded in established chemical principles, and robust, field-proven protocols for empirical data acquisition and analysis.

Introduction and Molecular Structure Overview

This compound (C₁₁H₇ClN₂O₃) is a molecule of significant interest, incorporating three key structural motifs: a 6-chloropyridazine ring, a benzoic acid moiety, and an ether linkage. The pyridazine ring, a 1,2-diazine, is an electron-deficient aromatic system, a feature amplified by the presence of an electronegative chlorine atom.[3][4] The benzoic acid group provides a site for hydrogen bonding and salt formation, crucial for modulating physicochemical properties like solubility. The ether bridge connects these two aromatic systems, influencing the overall conformation and electronic communication between them.

A thorough spectroscopic analysis is essential for confirming the identity, purity, and structure of a newly synthesized molecule like this.[1] This guide provides the expected spectroscopic signatures based on an analysis of these constituent parts.

Figure 1: Key structural fragments of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] Predictions for both ¹H and ¹³C NMR are provided below, based on established chemical shift principles and data from analogous structures.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on both aromatic rings. The pyridazine protons will be influenced by the two nitrogen atoms and the chlorine atom, generally appearing at a lower field (higher ppm). The benzoic acid protons will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 13.5 | Singlet, broad | 1H | COOH | The acidic proton of a carboxylic acid is typically a broad singlet at a very low field. |

| ~8.2 - 8.4 | Triplet (or Singlet, narrow) | 1H | H-2' | Meta to two electron-withdrawing groups (carboxyl and ether), expected to be deshielded. |

| ~8.0 - 8.2 | Doublet of doublets | 1H | H-6' | Ortho to the carboxylic acid group, showing coupling to H-5' and H-2'. |

| ~7.8 - 8.0 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-4 | On the pyridazine ring, adjacent to a nitrogen atom and coupled to H-5. |

| ~7.6 - 7.8 | Triplet | 1H | H-5' | Para to the ether and ortho to the carboxyl group, coupled to H-4' and H-6'. |

| ~7.4 - 7.6 | Doublet of doublets | 1H | H-4' | Ortho to the ether linkage, showing coupling to H-5' and H-2'. |

| ~7.3 - 7.5 | Doublet (d, J ≈ 9.0 Hz) | 1H | H-5 | On the pyridazine ring, adjacent to the carbon bearing the chlorine and coupled to H-4. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and chemical environment of all 11 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 - 168 | C=O | Carboxylic acid carbonyl carbon, typically found in this region. |

| ~162 - 164 | C-3 | Pyridazine carbon attached to the ether oxygen, highly deshielded. |

| ~158 - 160 | C-6 | Pyridazine carbon attached to chlorine, deshielded by both nitrogen and chlorine. |

| ~154 - 156 | C-1' | Benzoic acid carbon attached to the ether oxygen. |

| ~132 - 134 | C-3' | Benzoic acid carbon attached to the carboxyl group. |

| ~130 - 132 | C-5' | Aromatic CH carbon on the benzoic acid ring. |

| ~128 - 130 | C-5 | Aromatic CH carbon on the pyridazine ring. |

| ~125 - 127 | C-6' | Aromatic CH carbon on the benzoic acid ring. |

| ~122 - 124 | C-2' | Aromatic CH carbon on the benzoic acid ring. |

| ~118 - 120 | C-4' | Aromatic CH carbon on the benzoic acid ring. |

| ~115 - 117 | C-4 | Aromatic CH carbon on the pyridazine ring. |

Experimental Protocol: NMR Data Acquisition

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended because it will solubilize the polar carboxylic acid and its broad -OH proton signal will be readily observable. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) for universal referencing.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

-